2-(2-Methoxycyclopentyl)-2-methylpropanal 2-(2-Methoxycyclopentyl)-2-methylpropanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17772593
InChI: InChI=1S/C10H18O2/c1-10(2,7-11)8-5-4-6-9(8)12-3/h7-9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

2-(2-Methoxycyclopentyl)-2-methylpropanal

CAS No.:

Cat. No.: VC17772593

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxycyclopentyl)-2-methylpropanal -

Specification

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 2-(2-methoxycyclopentyl)-2-methylpropanal
Standard InChI InChI=1S/C10H18O2/c1-10(2,7-11)8-5-4-6-9(8)12-3/h7-9H,4-6H2,1-3H3
Standard InChI Key CDLUHJPUQOAPAR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C=O)C1CCCC1OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Methoxycyclopentyl)-2-methylpropanal features a cyclopentane core with a methoxy (-OCH₃) group at the 2-position and a branched aldehyde side chain at the adjacent carbon. The propanal moiety adopts a (CH₃)₂C(CHO)- configuration, creating a sterically hindered environment around the aldehyde functional group . The methoxy group introduces electron-donating effects, potentially influencing the compound’s reactivity in nucleophilic additions or redox reactions .

Table 1: Comparative Molecular Data for Cyclopentyl Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(2-Methylcyclopentyl)acetic acid C₈H₁₄O₂142.20Carboxylic acid, cyclopentyl
2-Methylcyclopentyl acetate C₈H₁₄O₂142.20Ester, cyclopentyl
2-(2-Methoxycyclopentyl)-2-methylpropanalC₁₀H₁₈O₂170.25Aldehyde, methoxy, cyclopentyl

Estimated Physicochemical Properties

Based on analogs such as 2-methylcyclopentyl acetate (boiling point ~113°C) and 2-(2-methylcyclopentyl)acetyl iodide (MW 252.09 g/mol) , the target compound’s properties are projected as follows:

  • Boiling Point: 180–220°C (higher than analogs due to increased molecular weight and polarity from the aldehyde group).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water due to the hydrophobic cyclopentyl and methyl groups .

  • Stability: Susceptible to oxidation at the aldehyde group, necessitating storage under inert atmospheres .

Synthesis and Reactivity

Retrosynthetic Analysis

Two plausible routes emerge for constructing the target molecule:

Route 1: Grignard Addition to Cyclopentyl Ketones

  • Starting Material: 2-Methoxycyclopentanone.

  • Alkylation: Reaction with methylmagnesium bromide to form 2-(2-methoxycyclopentyl)-2-propanol.

  • Oxidation: Selective oxidation of the secondary alcohol to the aldehyde using pyridinium chlorochromate (PCC) .

Route 2: Palladium-Catalyzed Coupling

  • Halogenation: Convert 2-methoxycyclopentanol to 2-methoxycyclopentyl bromide .

  • Heck Coupling: React with 2-methylpropenal using a palladium catalyst to install the aldehyde side chain .

Stereochemical Considerations

The cyclopentane ring’s chair-like conformations and methoxy group orientation create diastereomeric products. For example, trans-diastereoselectivity (>9:1 dr) has been achieved in similar systems using MeMgCl in Et₂O, contrasting with cis-selectivity from MeMgBr . Computational modeling (e.g., DFT) could predict the dominant conformation, but experimental validation via NMR or X-ray crystallography is essential .

CompoundHazard CodeKey Risks
2-Bromo-2-methylpropanal F+Highly flammable
2-(2-Methoxycyclopentyl)-2-methylpropanalEstimatedFlammable, irritant

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